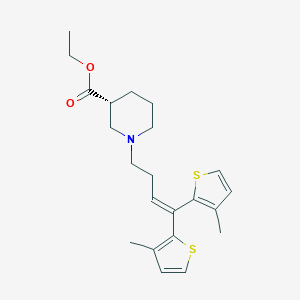

Tiagabine ethyl ester

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2S2/c1-4-25-22(24)18-7-5-11-23(15-18)12-6-8-19(20-16(2)9-13-26-20)21-17(3)10-14-27-21/h8-10,13-14,18H,4-7,11-12,15H2,1-3H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGCWILIYQUGIO-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCN(C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468496 | |

| Record name | PIP017 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145821-58-5 | |

| Record name | Tiagabine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIP017 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIAGABINE ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV2DX6QW4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Profiling and Control of Tiagabine Ethyl Ester and Related Impurities: A Guide to Ensuring Pharmaceutical Quality and Safety

An In-depth Technical Guide for Drug Development Professionals

Abstract

Tiagabine, a selective GABA reuptake inhibitor, is a critical therapeutic agent for the management of partial seizures.[1] The control of impurities within its active pharmaceutical ingredient (API) is paramount to ensure its safety, efficacy, and stability. This technical guide provides a comprehensive framework for the identification, characterization, and quantification of impurities related to Tiagabine, with a specific focus on Tiagabine ethyl ester, a key process-related impurity. We will delve into the synthetic origins of these impurities, present robust analytical workflows for their detection, and outline strategies for their control in accordance with stringent regulatory standards. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering field-proven insights and detailed, self-validating protocols.

The Imperative of Impurity Profiling in Tiagabine Development

The therapeutic efficacy and safety of any drug substance are intrinsically linked to its purity. The International Council for Harmonisation (ICH) defines an impurity as any component of the drug substance that is not the chemical entity defined as the drug substance.[2] These impurities can arise from various stages of the manufacturing process, including the starting materials, synthetic intermediates, and degradation products formed during storage.[3][4]

For Tiagabine, an anticonvulsant that modulates the primary inhibitory neurotransmitter in the central nervous system, rigorous impurity control is non-negotiable.[1][4] Impurities can potentially alter the drug's efficacy, introduce toxicity, or impact the stability of the final drug product.[2] Tiagabine ethyl ester is a particularly important compound to monitor, as it is a direct precursor in several synthetic routes and can persist as a process-related impurity in the final API.[5][6] A thorough impurity profiling program is therefore essential for regulatory compliance and, most importantly, patient safety.[7]

The Genesis of Impurities: A Synthetic and Degradation Perspective

Understanding the potential sources of impurities begins with a review of the synthetic pathway. While multiple synthetic routes for Tiagabine exist, a common strategy involves the reaction of key intermediates to form the final molecule.[6][8][9][10]

Process-Related Impurities

These impurities are by-products and unreacted materials from the chemical synthesis. Their presence is a direct reflection of the reaction conditions and purification efficiency.

-

Starting Materials: Incomplete conversion of starting materials, such as 2-bromo-3-methylthiophene, can lead to their carryover into the final product.[6]

-

Intermediates: The most prominent intermediate is Tiagabine ethyl ester , which is formed before the final hydrolysis step to yield the carboxylic acid of Tiagabine.[6] Incomplete hydrolysis is a direct cause of this impurity in the final API.[5][6]

-

Reagents and By-products: Other compounds formed through side reactions, such as the Tiagabine diol analog or the Tiagabine keto analog , have also been identified as potential process-related impurities.[4]

Degradation Products

Degradation impurities result from the chemical breakdown of the drug substance over time due to environmental factors like light, heat, or interaction with other components. Forced degradation studies are crucial for identifying these potential degradants.[11] For Tiagabine, oxidative degradation is a significant pathway.[12][13]

-

Oxidative Degradation: Studies have shown that Tiagabine is susceptible to oxidation, particularly at the double bond of the butenyl chain.[12][13] This can lead to a cascade of products, including dihydroxy, ketohydroxy, and various ketone derivatives.[12][13]

-

Hydrolytic and Photolytic Degradation: While oxidative stress is a primary concern, forced degradation protocols must also evaluate the stability of Tiagabine under acidic, basic, and photolytic conditions to create a complete stability profile.[11][14]

Table 1: Common Impurities of Tiagabine

| Impurity Name | CAS Number | Type | Likely Origin |

| Tiagabine Ethyl Ester | N/A | Process-Related | Incomplete hydrolysis of the ester intermediate.[5][6] |

| Tiagabine Diol Analog | 157925-28-5 | Process-Related/Degradation | By-product of synthesis or oxidative degradation.[4][15] |

| Tiagabine Keto Analog | N/A | Process-Related/Degradation | By-product of synthesis or oxidative degradation.[4][12] |

| Bisthiophene Ketone | N/A | Degradation | Oxidative degradation product.[12][13] |

The Analytical Toolbox: A Multi-faceted Approach to Profiling

A robust analytical strategy for impurity profiling relies on a combination of high-resolution separation techniques and highly sensitive spectroscopic identification methods.[2] The goal is not only to detect and quantify known impurities but also to identify and characterize novel or unexpected ones.

Chromatographic Separation: The Foundation

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the cornerstone of impurity analysis.[7] A well-developed HPLC method must be "stability-indicating," meaning it can separate the API from all potential impurities and degradation products without interference.[11][14]

Causality Behind Method Choices: The selection of a C18 column is common due to its versatility and hydrophobicity, which is suitable for separating Tiagabine and its structurally similar impurities.[14] The mobile phase, typically a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol, is optimized to achieve the best resolution between closely eluting peaks. A gradient elution is often preferred over an isocratic one to resolve impurities with a wide range of polarities within a reasonable timeframe.[16]

Spectroscopic Identification: The Elucidation

Once separated, impurities must be identified. Hyphenated techniques are exceptionally powerful for this purpose.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying unknown impurities.[12] It provides the molecular weight of the impurity and, through tandem MS (MS/MS), yields fragmentation patterns that offer vital clues to its structure.[13][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure confirmation, especially for novel impurities, isolation followed by NMR analysis is the gold standard. ¹H and ¹³C NMR provide a complete map of the molecule's carbon-hydrogen framework.[4]

Self-Validating Protocols for Robust Analysis

The trustworthiness of an impurity profile is built on meticulously validated analytical methods. The following protocols are designed to be self-validating systems, ensuring accuracy, precision, and reliability.

Protocol: Development and Validation of a Stability-Indicating RP-HPLC Method

This protocol outlines the steps for creating a method capable of quantifying Tiagabine ethyl ester and other related substances, validated according to ICH Q2(R1) guidelines.

1. Initial Method Development:

- Column Selection: Start with a robust C18 column (e.g., ProntoSIL ODS C18, 250mm x 4.6 mm, 5µm).[14]

- Mobile Phase Screening: Evaluate different ratios of a buffered aqueous phase (e.g., 0.1 mM acetate buffer, pH 5.6) and an organic modifier (e.g., methanol or acetonitrile).[14] The pH is critical; keeping it at least two units away from the analyte's pKa generally yields better peak shape.[14]

- Detection Wavelength: Scan the UV spectrum of Tiagabine and its known impurities to select a wavelength that provides adequate response for all compounds (e.g., 240 nm).[14]

- Optimization: Fine-tune the gradient, flow rate (e.g., 1.0 mL/min), and column temperature to achieve optimal separation (baseline resolution > 1.5) for all peaks.

2. Method Validation:

- Specificity: Perform forced degradation studies (see Protocol 4.2) to prove that the method can resolve the API from all degradation products.

- Linearity: Analyze a series of solutions with known concentrations of Tiagabine and its impurity reference standards (e.g., 5-6 concentrations) to establish a linear relationship between peak area and concentration (R² > 0.999).[14]

- Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified.

- Accuracy: Perform recovery studies by spiking the drug substance with known amounts of impurities at different levels (e.g., 80%, 100%, 120% of the specification limit).

- Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or with different equipment).

- Robustness: Intentionally make small variations to method parameters (e.g., pH ±0.2, flow rate ±10%) to ensure the method remains reliable.

Table 2: Example Optimized HPLC Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | ProntoSIL ODS C18 (250mm × 4.6 mm; 5μm)[14] | Provides good retention and resolution for Tiagabine and related compounds. |

| Mobile Phase | A: 0.1 mM Acetate buffer (pH 5.6) B: Methanol[14] | Buffered mobile phase controls ionization and improves peak shape. |

| Elution Mode | Isocratic (e.g., 45:65 v/v A:B) or Gradient | An isocratic method can be simpler, but a gradient is often needed for complex impurity profiles. |

| Flow Rate | 1.0 mL/min[14] | A standard flow rate providing good efficiency without excessive pressure. |

| Detection | UV at 240 nm[14] | Offers good sensitivity for the thiophene chromophores in the molecules. |

| Column Temp. | Ambient or 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Protocol: Forced Degradation Studies

This protocol is essential for identifying potential degradation pathways and confirming the specificity of the analytical method.[11]

1. Sample Preparation: Prepare solutions of Tiagabine API in a suitable solvent at a known concentration (e.g., 200 µg/mL).[11]

2. Application of Stress Conditions:

- Acid Hydrolysis: Add HCl to a final concentration of 1 M and heat for a defined period (e.g., 2 hours). Neutralize before injection.[11]

- Base Hydrolysis: Add NaOH to a final concentration of 1 M and heat for a defined period (e.g., 8 hours). Neutralize before injection.[11]

- Oxidation: Add 30% H₂O₂ and keep at room temperature for 24 hours.[11][12] This condition is particularly relevant for Tiagabine.[12][13]

- Thermal Degradation: Expose solid API to dry heat (e.g., 75 °C) for 24 hours.[11]

- Photolytic Degradation: Expose the API solution to UV light.[11]

3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method.

4. Evaluation:

- Assess the percentage of degradation of the main peak.

- Perform peak purity analysis using a Photodiode Array (PDA) detector to ensure the main peak is not co-eluting with any degradants.

- Identify and quantify the major degradation products formed under each condition. This data is critical for understanding the drug's stability and for setting appropriate storage conditions.

Conclusion and Strategic Outlook

The comprehensive impurity profiling of Tiagabine, with a particular focus on the process-related impurity Tiagabine ethyl ester, is a cornerstone of ensuring its quality, safety, and regulatory approval. The logical framework presented in this guide—from understanding the synthetic and degradative origins of impurities to applying a multi-faceted analytical toolbox—provides a robust strategy for drug development professionals. By implementing these self-validating protocols, which blend high-resolution chromatography with powerful spectroscopic techniques, scientists can confidently characterize their drug substance, establish effective control strategies, and ultimately deliver a safer and more effective therapeutic product to patients.

References

- SynThink Research Chemicals. (n.d.). Tiagabine EP Impurities & USP Related Compounds.

- Daicel Pharma Standards. (n.d.). Tiagabine Impurities Manufacturers & Suppliers.

-

Pereira, A. S., et al. (2018). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Revista Colombiana de Ciencias Químico-Farmacéuticas, 47(1), 81-97. Retrieved from [Link]

- Wang, Y. (2016). Tiagabine ethyl ester hydrochloride and preparation method thereof (CN103554093B). Google Patents.

-

Khan, I., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 41(2), 32531-32533. Retrieved from [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Tiagabine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]

- Luo, S. (2013). Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride (CN102070624B). Google Patents.

-

Reddy, G. V., et al. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Trade Science Inc. Retrieved from [Link]

-

Hubert-Roux, M., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 26(15), 1755-1766. Retrieved from [Link]

-

Drugs.com. (2023). Tiagabine: Package Insert / Prescribing Information. Retrieved from [Link]

- Pharmaffiliates. (n.d.). Tiagabine Hydrochloride-impurities.

-

Kishore, V. N. V., et al. (2021). SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITY-INDICATING RP-HPLC METHOD. International Journal of Pharmaceutical Quality Assurance, 14(4), 2236-2245. Retrieved from [Link]

-

Hubert-Roux, M., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. PubMed. Retrieved from [Link]

- Pharmaffiliates. (n.d.). Tiagabine-impurities.

-

Fassihi, A., et al. (2022). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Molecules, 27(19), 6289. Retrieved from [Link]

- Li, Z. (2015). Method for preparing tiagabine and precursor compound of tiagabine (CN102827152B). Google Patents.

-

Thieme. (n.d.). Enantioselective Synthesis of (R)-Tiagabine via Asymmetric Hydrogen Atom Transfer Protocol. Thieme Connect. Retrieved from [Link]

-

Shimadzu. (2020). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Retrieved from [Link]

-

Götze, S., et al. (2017). Identification, characterization, synthesis and HPLC quantification of new process-related impurities and degradation products in retigabine. Journal of Pharmaceutical and Biomedical Analysis, 145, 159-166. Retrieved from [Link]

-

Veeprho. (n.d.). Tiagabine Impurity 1. Retrieved from [Link]

-

European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances. Retrieved from [Link]

Sources

- 1. Tiagabine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Tiagabine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 6. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]

- 7. tsijournals.com [tsijournals.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. CN102827152B - Method for preparing tiagabine and precursor compound of tiagabine - Google Patents [patents.google.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. scielo.org.co [scielo.org.co]

- 12. researchgate.net [researchgate.net]

- 13. Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. veeprho.com [veeprho.com]

- 16. Identification, characterization, synthesis and HPLC quantification of new process-related impurities and degradation products in retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Resolution Analytical Method Development for Tiagabine Ethyl Ester

Abstract

This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Tiagabine Ethyl Ester , a critical process-related impurity and synthetic intermediate of the anti-epileptic drug Tiagabine Hydrochloride.[1]

Unlike generic protocols, this guide focuses on the specific chemical behavior of the ethyl ester derivative—specifically its increased lipophilicity compared to the parent API—and leverages this difference to achieve baseline separation. The method described herein complies with ICH Q2(R1) guidelines and is suitable for impurity profiling and release testing in a GMP environment.

Introduction & Scientific Context

The Analyte: Tiagabine Ethyl Ester

Tiagabine Hydrochloride is a selective GABA reuptake inhibitor used for the treatment of partial seizures. Its chemical structure features a nipecotic acid moiety linked to a bis(3-methyl-2-thienyl) backbone.[1]

Tiagabine Ethyl Ester (Chemical Name: Ethyl (3R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]piperidine-3-carboxylate) serves two roles:

-

Key Intermediate: It is the penultimate precursor in the synthesis of Tiagabine, requiring hydrolysis to form the final carboxylic acid drug substance.

-

Impurity A: In the presence of residual ethanol and acidic conditions (common in salt formation steps), Tiagabine can re-esterify to form this impurity.

The Separation Challenge

The primary analytical challenge is the structural similarity between the Active Pharmaceutical Ingredient (API) and the ester.

-

Tiagabine (API): Contains a free carboxylic acid (zwitterionic capability).[1]

-

Ethyl Ester (Impurity): The carboxyl group is capped with an ethyl group, rendering the molecule significantly more hydrophobic (lipophilic) and removing the acidic ionization site.

Therefore, the separation mechanism must rely on hydrophobic interaction rather than ion exchange, necessitating a stable C18 stationary phase and a carefully optimized organic modifier profile.

Method Development Strategy

Chemical Logic & Causality[1]

-

pH Control (The Critical Variable): Tiagabine contains a tertiary amine (pKa ~9.4).[1] At neutral pH, silanol interactions on the column can cause severe peak tailing. We utilize an acidic mobile phase (pH 2.3 - 2.5).[1]

-

Effect: This fully protonates the amine (ensuring solubility) and suppresses silanol ionization on the silica support (reducing tailing).

-

Differentiation: At pH 2.3, the API's carboxylic acid is protonated (neutral), making it hydrophobic. However, the Ethyl Ester is inherently more hydrophobic due to the alkyl chain. This ensures the impurity elutes after the API.

-

-

Detection Wavelength: The thiophene rings in the backbone provide a strong chromophore. A wavelength of 254 nm is selected for maximum sensitivity and minimal baseline drift compared to lower UV ranges (e.g., 210 nm).

Synthesis & Impurity Pathway Visualization

The following diagram illustrates the origin of the ethyl ester and the analytical workflow required to control it.

Figure 1: Synthesis pathway showing the reversible formation of Tiagabine Ethyl Ester and the analytical workflow for separation.

Experimental Protocol

Reagents and Equipment

-

Instrumentation: HPLC System with Gradient Pump, Autosampler, Column Oven, and UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Reagents:

Chromatographic Conditions (The "Recipe")

| Parameter | Condition | Rationale |

| Column | Inertsil ODS-3 or Hypersil BDS C18 (250 × 4.6 mm, 5 µm) | High surface area C18 is required for resolving hydrophobic structural analogs.[1] |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 2.3) | Acidic pH suppresses silanol activity and protonates the basic amine. |

| Mobile Phase B | Acetonitrile (100%) | ACN provides sharper peaks for aromatic compounds compared to Methanol.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain backpressure < 2500 psi. |

| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and reduces viscosity. |

| Injection Vol | 10 - 20 µL | Adjusted based on LOQ requirements. |

| Detection | UV @ 254 nm | Targets the thiophene ring absorption max. |

Gradient Program

While isocratic methods exist, a gradient is recommended to prevent the broadening of the late-eluting ethyl ester peak and to clean the column of highly lipophilic matrix components.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 70 | 30 | Initial Hold |

| 2.0 | 70 | 30 | Isocratic for API retention |

| 15.0 | 40 | 60 | Linear Ramp to elute Ester |

| 18.0 | 40 | 60 | Hold to clear column |

| 18.1 | 70 | 30 | Return to Initial |

| 23.0 | 70 | 30 | Re-equilibration |

Note: Under these conditions, Tiagabine elutes at approximately 9-10 mins, and Tiagabine Ethyl Ester elutes at 13-14 mins.[1]

Sample Preparation

-

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

-

Standard Stock: Dissolve Tiagabine Ethyl Ester Reference Standard in Acetonitrile to 1.0 mg/mL.

-

Test Sample: Dissolve Tiagabine HCl bulk drug in Diluent to a concentration of 1.0 mg/mL.

-

Spiking (for Validation): Spike the Test Sample with Standard Stock to 0.15% (or target limit level).

Validation Parameters (ICH Q2(R1))

To ensure the method is "self-validating" and robust, the following criteria must be met during execution.

System Suitability

Before running samples, inject the System Suitability Solution (Mix of API and Ester) 6 times.

-

Resolution (

): > 2.0 between Tiagabine and Tiagabine Ethyl Ester. -

Tailing Factor (

): < 2.0 for both peaks (Crucial for the amine).[1] -

RSD (%): < 2.0% for peak area.[1]

Linearity & Range

-

Tiagabine Ethyl Ester: Linearity should be established from LOQ up to 150% of the specification limit (e.g., 0.05% to 0.25%).

-

Acceptance: Correlation Coefficient (

) > 0.999.

Limit of Quantification (LOQ)

Based on signal-to-noise (S/N) ratio:

-

LOD (Limit of Detection): S/N ≥ 3:1 (Approx. 0.03 µg/mL).[1]

-

LOQ (Limit of Quantification): S/N ≥ 10:1 (Approx. 0.10 µg/mL).[1]

Troubleshooting & Optimization Logic

The following decision tree assists in resolving common chromatographic issues specific to this method.

Figure 2: Troubleshooting logic for common HPLC anomalies in Tiagabine analysis.

References

-

ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

-

Google Patents. (2014).[1] CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof.[1][3]Link[1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 60648, Tiagabine.Link[1]

-

U.S. Food and Drug Administration (FDA). (2021).[1][2][4] Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link

Sources

Application Note: Quantification of Tiagabine Related Compound A Using Tiagabine Ethyl Ester Hydrochloride as a Reference Standard by RP-HPLC

Abstract

This application note presents a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of Tiagabine Related Compound A, also known as Tiagabine ethyl ester hydrochloride. Tiagabine ethyl ester is a critical impurity and a key intermediate in the synthesis of Tiagabine, an antiepileptic drug.[1][2] Accurate monitoring of this related substance is essential for ensuring the quality, safety, and efficacy of the final Tiagabine Hydrochloride active pharmaceutical ingredient (API) and its finished dosage forms. This document provides a detailed protocol, including system suitability criteria, preparation of standards and samples, and chromatographic conditions, designed for researchers, quality control analysts, and drug development professionals. The method is grounded in principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[3][4]

Introduction

Tiagabine is a selective GABA (gamma-aminobutyric acid) reuptake inhibitor used in the treatment of epilepsy.[5][6] The manufacturing process of Tiagabine Hydrochloride can result in the formation of several impurities, which must be controlled within specified limits. Tiagabine ethyl ester is a significant process-related impurity that is structurally similar to the active molecule.[1] The United States Pharmacopeia (USP) lists this compound as "Tiagabine Related Compound A" and provides a reference standard for its identification and quantification.[7]

The use of a well-characterized reference standard is fundamental to analytical chemistry, providing the benchmark against which unknown sample concentrations are measured. Tiagabine ethyl ester hydrochloride, with a purity of over 99.9%, serves as the primary impurity reference substance for quality control during the production and final testing of Tiagabine Hydrochloride.[1] This application note details an isocratic RP-HPLC method that effectively separates Tiagabine from its ethyl ester impurity, allowing for accurate quantification. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's robustness.

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. Tiagabine and its less polar ethyl ester analog are separated based on their differential partitioning between the stationary and mobile phases. The compounds are detected using a UV detector at a wavelength where both analytes exhibit significant absorbance, ensuring high sensitivity.[8][9] Quantification is achieved by comparing the peak area of Tiagabine ethyl ester in the sample chromatogram to the peak area from a known concentration of the Tiagabine Ethyl Ester Hydrochloride reference standard.

Materials and Reagents

| Item | Description/Source |

| Reference Standard | Tiagabine Related Compound A (Tiagabine Ethyl Ester HCl) USP Reference Standard |

| API/Sample | Tiagabine Hydrochloride API or Finished Product |

| HPLC System | Agilent 1260 Infinity II or equivalent, with UV/PDA detector |

| Column | ProntoSIL ODS C18 (250mm × 4.6 mm; 5µm) or equivalent |

| Solvents | HPLC Grade Methanol, HPLC Grade Acetonitrile, HPLC Grade Water |

| Reagents | Potassium Dihydrogen Phosphate, Orthophosphoric Acid |

| Glassware | Class A volumetric flasks, pipettes |

| Other Equipment | Analytical balance, sonicator, 0.45 µm membrane filters |

Experimental Protocols

Preparation of Mobile Phase and Diluent

The selection of the mobile phase is critical for achieving optimal separation (resolution) between the main component (Tiagabine) and its related substance. A buffered aqueous phase controls the ionization state of the analytes, which influences retention time and peak shape, while the organic modifier (methanol) adjusts the elution strength.

-

Buffer Preparation (pH 4.5): Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 4.5 using diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

-

Mobile Phase: Prepare a mixture of the pH 4.5 Buffer and Methanol in a ratio of 85:15 (v/v) .[8] Degas the mobile phase by sonication for 15 minutes before use.

-

Diluent: The mobile phase is used as the diluent for preparing both standard and sample solutions to ensure solvent compatibility and prevent peak distortion.

Preparation of Standard Solution

Accurate preparation of the reference standard is the cornerstone of quantitative analysis.

-

Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Tiagabine Ethyl Ester Hydrochloride reference standard into a 100 mL volumetric flask.

-

Add about 70 mL of diluent and sonicate for 10 minutes to dissolve the standard completely.

-

Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Mix thoroughly.

-

Working Standard Solution (10 µg/mL): Pipette 10.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for system suitability checks and quantification of impurities at typical specification levels.

Preparation of Sample Solution

This procedure is designed for a Tiagabine Hydrochloride API. Modifications may be needed for formulated products to account for excipients.

-

Sample Solution (1000 µg/mL of Tiagabine HCl): Accurately weigh approximately 100 mg of Tiagabine Hydrochloride API into a 100 mL volumetric flask.

-

Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature, dilute to the mark with diluent, and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulates.

Chromatographic Method & System Suitability

The chromatographic parameters are summarized in the table below. Before any sample analysis, the system's performance must be verified through a System Suitability Test (SST).[10] This is a non-negotiable step in regulated environments to ensure the analytical system is fit for its intended purpose on the day of analysis.[11][12]

| Parameter | Condition | Rationale |

| Column | C18 (250mm x 4.6 mm, 5µm) | Provides excellent retention and resolution for the moderately nonpolar analytes.[13] |

| Mobile Phase | Buffer (pH 4.5) : Methanol (85:15 v/v) | The acidic pH suppresses the ionization of the carboxylic acid group on Tiagabine, improving retention and peak shape. The methanol percentage provides adequate elution strength.[8] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, offering a balance between analysis time and efficiency.[13] |

| Detection Wavelength | 260 nm | A suitable wavelength for detecting both Tiagabine and its related compounds.[8] |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity. |

| Injection Volume | 20 µL | A typical volume that balances sensitivity with the risk of column overload. |

| Run Time | ~10 minutes | Sufficient to allow for the elution of Tiagabine and its ethyl ester. |

System Suitability Test (SST) Protocol

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Make five replicate injections of the Working Standard Solution (10 µg/mL).

-

Evaluate the following parameters against the acceptance criteria.

| SST Parameter | Acceptance Criteria | Purpose |

| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and performance. |

| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |

Data Analysis and Workflow

The workflow for the analysis is a systematic process from preparation to final reporting.

Caption: Workflow for Tiagabine Ethyl Ester quantification.

Calculation

The percentage of Tiagabine ethyl ester in the Tiagabine Hydrochloride sample is calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100

Where:

-

Area_impurity: Peak area of Tiagabine ethyl ester in the sample chromatogram.

-

Area_standard: Average peak area of Tiagabine ethyl ester from the SST injections.

-

Conc_standard: Concentration of the Working Standard Solution (µg/mL).

-

Conc_sample: Concentration of the Tiagabine HCl Sample Solution (µg/mL).

-

Purity_standard: Purity of the reference standard (e.g., 99.9% = 0.999).

Conclusion

This application note provides a comprehensive and scientifically sound RP-HPLC method for the quantification of Tiagabine ethyl ester (Tiagabine Related Compound A) in Tiagabine Hydrochloride. By employing a qualified USP reference standard and adhering to rigorous system suitability criteria, this protocol ensures the generation of accurate, reliable, and reproducible results. The detailed explanation of the rationale behind each step empowers researchers and analysts to implement and troubleshoot the method effectively, supporting robust quality control in pharmaceutical development and manufacturing. The validation of such methods should be performed in accordance with ICH Q2(R1) guidelines to demonstrate that the procedure is suitable for its intended purpose.[3][14]

References

-

International Journal of Pharmaceutical Sciences Review and Research. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. [Link]

-

PubMed. (n.d.). High-performance liquid chromatographic procedure for the determination of tiagabine concentrations in human plasma using electrochemical detection. [Link]

- Google Patents. (n.d.).

-

Scribd. (n.d.). Stability Indicating RP-HPLC Method Development and Validation For Estimation of Tiagabine Hydrochloride in Tablet. [Link]

-

Indo American Journal of Pharmaceutical Sciences. (2018). Stability indicating rp-hplc method development and validation for estimation of tiagabine. [Link]

-

ResearchGate. (2021). SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITYINDICATING RP-HPLC METHOD. [Link]

-

Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

-

ResearchGate. (n.d.). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. [Link]

-

MDPI. (n.d.). Ion-Channel Antiepileptic Drugs: An Analytical Perspective on the Therapeutic Drug Monitoring (TDM) of Ezogabine, Lacosamide, and Zonisamide. [Link]

-

PubMed Central. (n.d.). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]

- Google Patents. (n.d.). CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride.

-

IJRASET. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

TSI Journals. (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ANALYSIS OF TIGABINE HCl BY ULTRAVIOLET SPECTROPHOTOMETRY. [Link]

-

World Journal of Pharmaceutical and Medical Research. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC FOR ESTIMATION OF PREGABALIN AND EPALRESTAT IN PURE AND PHARMACEUTICAL D. [Link]

-

ResearchGate. (n.d.). Tiagabine (antiepileptic) synthesis. [Link]

-

Waters Corporation. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

-

Drugs.com. (2025). Tiagabine: Package Insert / Prescribing Information. [Link]

-

PubChem. (n.d.). Tiagabine. [Link]

-

U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]

Sources

- 1. CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 2. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. fda.gov [fda.gov]

- 5. drugs.com [drugs.com]

- 6. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.usp.org [store.usp.org]

- 8. iajps.com [iajps.com]

- 9. tsijournals.com [tsijournals.com]

- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. fda.gov [fda.gov]

Application Notes & Protocols for In Vivo Experimental Design Using Tiagabine Ethyl Ester

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: Unveiling Tiagabine Ethyl Ester in Neuropharmacological Research

Tiagabine, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), is a well-established anti-epileptic drug.[1][2][3] By blocking the reuptake of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS), tiagabine enhances GABAergic neurotransmission.[3][4][5] This application note focuses on Tiagabine ethyl ester , a lipophilic derivative of tiagabine. While tiagabine itself contains a carboxylic acid moiety, the ethyl ester form is designed as a prodrug to potentially enhance its ability to cross the blood-brain barrier, a common strategy for CNS-acting drugs.[6] Upon entering the CNS, it is presumed to be hydrolyzed by endogenous esterases to release the active compound, tiagabine.

These protocols provide a comprehensive guide for the in vivo evaluation of Tiagabine ethyl ester, with a focus on its anticonvulsant and anxiolytic properties. The experimental designs detailed herein are grounded in established neuropharmacological principles to ensure robust and reproducible data generation.

II. Scientific Foundation: The GABAergic System and Tiagabine's Mechanism of Action

The therapeutic effects of tiagabine stem from its ability to prolong the presence of GABA in the synaptic cleft.[2] This leads to an increased activation of both synaptic and extrasynaptic GABA-A and GABA-B receptors, resulting in a generalized inhibitory tone in the brain.[3][7] This enhanced inhibition is the basis for its anticonvulsant, anxiolytic, and neuroprotective effects observed in animal models.[7]

Understanding this mechanism is crucial for designing experiments and interpreting results. For instance, co-administration of Tiagabine ethyl ester with a GABA receptor antagonist would be expected to attenuate its effects, providing a key validation of its mechanism of action.

III. Pre-clinical Experimental Design: Foundational Considerations

A. Ethical Conduct in Animal Research

All in vivo experiments must be conducted in strict accordance with ethical guidelines for animal research.[8][9] This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC) and adhering to the principles of the 3Rs: R eplacement, R eduction, and R efinement.[10] The experimental design should aim to use the minimum number of animals necessary to obtain statistically significant results while minimizing any potential pain or distress.[11][12]

B. Animal Models: Selecting the Appropriate System

The choice of animal model is contingent on the therapeutic indication being investigated.

-

For Anticonvulsant Activity:

-

Pentylenetetrazole (PTZ)-induced seizure model (in mice or rats): This is a widely used model for screening potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures. The ability of Tiagabine ethyl ester to delay the onset or reduce the severity of these seizures is a key efficacy endpoint. A recent study demonstrated that tiagabine at a dose of 2 mg/kg maximally inhibited the development of seizures in PTZ-kindled mice.[13]

-

Kindling model (e.g., limbic kindling): This model is particularly relevant for complex partial seizures, an indication for which tiagabine is effective.[2]

-

-

For Anxiolytic Activity:

-

Elevated Plus-Maze (EPM) (in mice or rats): This is a standard behavioral assay for assessing anxiety-like behavior in rodents.[14][15] Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.

-

Light-Dark Box Test: This test is based on the innate aversion of rodents to brightly illuminated areas.[16] Anxiolytics increase the time spent in the light compartment.

-

Marble Burying Test: This test is sensitive to both anxiolytic and anti-compulsive drug effects.[15] A reduction in the number of marbles buried is indicative of an anxiolytic effect.

-

C. Pharmacokinetics and Dosing Considerations

| Parameter | Human Pharmacokinetic Data for Tiagabine | Rodent Dosing (Tiagabine) |

| Bioavailability | ~90% (oral)[4] | N/A (assume good absorption with ethyl ester) |

| Time to Peak | ~45 minutes (fasted)[4] | Typically 30-60 minutes pre-testing |

| Half-life | 7-9 hours (non-induced)[4] | Shorter in rodents, requiring consideration for chronic studies |

| Effective Doses | N/A | 0.5-10 mg/kg (i.p.) in mice and rats[3][13][18] |

Vehicle Selection: Tiagabine hydrochloride is sparingly soluble in water.[19] A patent for Tiagabine ethyl ester hydrochloride mentions dissolving it in ethanol.[20] For in vivo administration, it is recommended to prepare a suspension in a vehicle such as 0.5% or 1% Tween 80 in saline. Alternatively, for smaller volumes, a solution in DMSO followed by dilution in saline can be used, ensuring the final DMSO concentration is non-toxic (typically <5%).

D. Dose-Response Studies: Establishing Efficacy and Safety

A dose-response study is essential to determine the optimal therapeutic window for Tiagabine ethyl ester. A typical design would involve at least three doses (e.g., 1, 3, and 10 mg/kg) and a vehicle control group. The doses should be selected based on literature values for tiagabine in similar models.[3][13] It is also crucial to monitor for any adverse effects, such as sedation or motor impairment, which could confound the results of behavioral tests.

IV. Detailed Experimental Protocols

Protocol 1: Evaluation of Anticonvulsant Activity in a PTZ-induced Seizure Model in Mice

This protocol aims to assess the ability of Tiagabine ethyl ester to protect against chemically-induced seizures.

Step-by-Step Methodology:

-

Animal Preparation: Acclimatize male BALB/c mice (20-25 g) for at least one week before the experiment with free access to food and water.

-

Grouping: Randomly assign mice to experimental groups (n=8-10 per group):

-

Group 1: Vehicle control (e.g., saline with 1% Tween 80)

-

Group 2: Tiagabine ethyl ester (1 mg/kg)

-

Group 3: Tiagabine ethyl ester (3 mg/kg)

-

Group 4: Tiagabine ethyl ester (10 mg/kg)

-

-

Drug Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection 30-60 minutes before PTZ administration.

-

Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.).

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the following for 30 minutes:

-

Latency to first myoclonic jerk: The time from PTZ injection to the first generalized muscle twitch.

-

Latency to generalized clonic seizure: The time to the onset of a full-body seizure with loss of posture.

-

Seizure severity: Scored using a standardized scale (e.g., Racine scale).

-

Mortality: Record the number of deaths within the observation period.

-

-

Data Analysis: Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control.

Protocol 2: Assessment of Anxiolytic Effects using the Elevated Plus-Maze (EPM) in Rats

This protocol is designed to evaluate the anxiolytic potential of Tiagabine ethyl ester.

Step-by-Step Methodology:

-

Animal Preparation: Acclimatize male Wistar rats (250-300 g) for at least one week. Handle the rats for a few minutes each day for three days leading up to the test to reduce handling stress.

-

Apparatus: The EPM should be made of a non-porous material and consist of two open arms and two closed arms (with high walls) arranged in a plus shape, elevated from the floor.

-

Grouping: Randomly assign rats to experimental groups (n=10-12 per group) as described in Protocol 1.

-

Drug Administration: Administer the assigned treatment via i.p. injection 30-60 minutes before the test.

-

Testing Procedure:

-

Place a rat in the center of the maze, facing an open arm.

-

Allow the rat to explore the maze for 5 minutes.

-

Record the session using a video camera for later analysis. The maze should be cleaned with 70% ethanol between each trial.

-

-

Behavioral Parameters: Analyze the video recordings for the following:

-

Time spent in the open arms: A primary measure of anxiolytic activity.

-

Number of entries into the open arms: Another key measure of anxiety.

-

Total number of arm entries: A measure of general locomotor activity. A significant change in this parameter may indicate sedative or stimulant effects of the compound.

-

-

Data Analysis: Use a one-way ANOVA or Kruskal-Wallis test to compare the behavioral parameters between the treatment and vehicle groups.

V. Data Interpretation and Self-Validation

A successful study design incorporates self-validating measures. For instance, in the EPM protocol, if a dose of Tiagabine ethyl ester significantly increases the time spent in the open arms without affecting the total number of arm entries, it suggests a specific anxiolytic effect rather than general hyperactivity.

In the PTZ model, a dose-dependent increase in seizure latency and a decrease in seizure severity provide strong evidence of anticonvulsant activity. Including a positive control group (e.g., diazepam) can further validate the experimental setup.

VI. Conclusion

Tiagabine ethyl ester, as a prodrug of the GAT-1 inhibitor tiagabine, holds potential for neuropharmacological research. The protocols outlined in this application note provide a robust framework for the in vivo investigation of its anticonvulsant and anxiolytic properties. By adhering to rigorous experimental design, ethical guidelines, and careful data analysis, researchers can effectively elucidate the therapeutic potential of this compound.

VII. References

-

Tiagabine - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

-

Leppik, I. E. (1995). Tiagabine. Epilepsia, 36 Suppl 6, S1-6.

-

Drugs.com. (2025). Tiagabine: Package Insert / Prescribing Information. Retrieved January 31, 2026, from [Link]

-

Chaudhary, S., et al. (2023). Tiagabine suppresses pentylenetetrazole-induced seizures in mice and improves behavioral and cognitive parameters by modulating BDNF/TrkB expression and neuroinflammatory markers. Biomedicine & Pharmacotherapy, 160, 114406.

-

Meldrum, B. S. (1996). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia, 37 Suppl 6, S2-6.

-

Goa, K. L., & Sorkin, E. M. (1993). Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy. Drugs, 46(2), 312-327.

-

Gram, L. (1994). Tiagabine: a novel drug with a GABAergic mechanism of action. Epilepsia, 35 Suppl 5, S85-87.

-

Schachter, S. C. (1995). Pharmacology and clinical experience with tiagabine. Epilepsia, 36 Suppl 6, S7-S11.

-

Google Patents. (n.d.). CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof. Retrieved January 31, 2026, from

-

Naylor, P. E., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 674-682.

-

Dalby, N. O. (2003). The mechanism of action of tiagabine. Epilepsy Research, 57(2-3), 83-91.

-

Vossler, D. G., et al. (2013). Tiagabine in clinical practice: effects on seizure control and behavior. Epilepsy & Behavior, 28(1), 73-77.

-

Tariq, M., et al. (2022). Polypharmacy with tiagabine, levetiracetam, and perampanel in status epilepticus: Insights from EEG, biochemical, and histopathological studies in rats. Epilepsia Open, 7(4), 679-693.

-

Adkins, J. C., & Noble, S. (1998). Tiagabine. CNS Drugs, 9(3), 231-253.

-

Kumar, V., & Bhat, Z. A. (2019). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Pharmaceutical Sciences and Research, 11(7), 2533-2539.

-

Fassihi, A., et al. (2022). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Pharmaceutical Sciences, 28(2), 235-246.

-

The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved January 31, 2026, from [Link]

-

Edden, R. A., et al. (2012). Determining the in vivo transverse relaxation time of GABA in the human brain at 7T. Journal of Magnetic Resonance Imaging, 35(1), 229-234.

-

U.S. Pharmacist. (2011). Tiagabine Hydrochloride 1 mg/mL Oral Liquid. Retrieved January 31, 2026, from [Link]

-

Burnett, E. J., et al. (2024). Stress-induced anxiety-related behavior in mice is driven by enhanced excitability of ventral tegmental area GABA neurons. Frontiers in Behavioral Neuroscience, 18, 1421453.

-

Garris, P. A., & Wightman, R. M. (1994). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Journal of Neurochemistry, 63(6), 2277-2286.

-

Akhtar, A. (2015). Ethical considerations regarding animal experimentation. Journal of the Pakistan Medical Association, 65(5), 560-562.

-

Abdou, A. M., et al. (2006). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. BioFactors, 26(3), 201-208.

-

British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. Retrieved January 31, 2026, from [Link]

-

Rägo, L., et al. (1988). Behavioral differences in an elevated plus-maze: correlation between anxiety and decreased number of GABA and benzodiazepine receptors in mouse cerebral cortex. Naunyn-Schmiedeberg's Archives of Pharmacology, 337(6), 675-678.

-

Ichor Bio. (2022). Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. Retrieved January 31, 2026, from [Link]

-

European Medicines Agency. (n.d.). Lyrica, INN-pregabalin. Retrieved January 31, 2026, from [Link]

-

American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved January 31, 2026, from [Link]

-

Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved January 31, 2026, from [Link]

-

Smialowska, M., & Zieba, B. (1998). Effects of GABAB receptor ligands in rodent tests of anxiety-like behavior. Polish Journal of Pharmacology, 50(5), 349-354.

Sources

- 1. Tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tiagabine: Package Insert / Prescribing Information [drugs.com]

- 5. Tiagabine: a novel drug with a GABAergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tiagabine - Wikipedia [en.wikipedia.org]

- 8. forskningsetikk.no [forskningsetikk.no]

- 9. animal-journal.eu [animal-journal.eu]

- 10. ichor.bio [ichor.bio]

- 11. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]

- 13. Tiagabine suppresses pentylenetetrazole-induced seizures in mice and improves behavioral and cognitive parameters by modulating BDNF/TrkB expression and neuroinflammatory markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. Frontiers | Stress-induced anxiety-related behavior in mice is driven by enhanced excitability of ventral tegmental area GABA neurons [frontiersin.org]

- 17. Pharmacology and clinical experience with tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Polypharmacy with tiagabine, levetiracetam, and perampanel in status epilepticus: Insights from EEG, biochemical, and histopathological studies in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uspharmacist.com [uspharmacist.com]

- 20. CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof - Google Patents [patents.google.com]

"measuring Tiagabine ethyl ester concentration in plasma samples"

Strategies for Quantifying Labile Ester Impurities and Intermediates

Executive Summary & Scientific Context

Tiagabine (Gabitril) is a selective GABA reuptake inhibitor used in the treatment of partial seizures.[1] Chemically, it is a nipecotic acid derivative. The Tiagabine ethyl ester (often designated as Compound 6 in synthesis pathways) serves as a critical synthetic intermediate.

In clinical and toxicological bioanalysis, quantifying the ethyl ester presents a distinct challenge compared to the parent drug. As an ester, it is highly susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase, carboxylesterase), converting it rapidly into the parent acid (Tiagabine).

Why this matters:

-

Impurity Profiling: High levels of the ester in plasma may indicate poor synthesis cleanup or specific metabolic bottlenecks.

-

False Positives: If the ester hydrolyzes ex vivo (in the collection tube), it will artificially elevate the measured concentration of Tiagabine, compromising PK data integrity.

-

Labile Analyte Protocol: This guide serves as a template for handling highly labile ester-based analytes in biological matrices.

Core Directive: The Stability Challenge

The primary failure mode in measuring Tiagabine ethyl ester is enzymatic hydrolysis during sample collection and processing. Standard EDTA plasma collection is insufficient .

The Mechanism of Failure

If this reaction is not halted immediately upon blood draw, the concentration of the ethyl ester will decay exponentially, often with a half-life (

Stabilization Strategy (The "Gold Standard")

To ensure scientific integrity, you must inhibit esterase activity. Two methods are validated for this class of compounds:

| Method | Mechanism | Pros | Cons |

| Acidification (Recommended) | Lowers pH < 4.0, denaturing esterases and stabilizing the ester bond. | Robust, inexpensive, compatible with LC-MS mobile phases. | Requires immediate processing; can cause hemolysis if not careful. |

| Chemical Inhibition | Irreversible binding to enzyme active sites (e.g., Dichlorvos, PMSF, NaF). | Effective at neutral pH. | Dichlorvos is toxic; PMSF is unstable in water; potential ion suppression in MS. |

Experimental Protocol: Method Development

A. Reagents and Materials[2][3][4][5]

-

Analyte: Tiagabine Ethyl Ester Reference Standard (Purity >98%).[6]

-

Internal Standard (IS): Tiagabine-d6 or stable analog (e.g., Remifentanil for esterase tracking, though deuterated analyte is preferred).

-

Matrix: Human Plasma (

EDTA).[7] -

Stabilizer: 1M Citric Acid or 5% Formic Acid.

B. Sample Collection (Critical Control Point)

Standard Operating Procedure (SOP) for Clinical Sites:

-

Prepare collection tubes pre-filled with 20 µL of 1M Citric Acid per 1 mL of blood (Target pH ~3.5–4.0).

-

Draw blood directly into the acidified tube.

-

Immediately invert 5 times to mix.

-

Place on wet ice (4°C) immediately.

-

Centrifuge at 4°C (2000 x g, 10 min) within 30 minutes of collection.

-

Harvest plasma and store at -80°C.

C. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over Protein Precipitation (PPT) for this application to remove phospholipids that cause matrix effects and to separate the analyte from residual acid-hydrolyzed byproducts.

-

Thaw plasma samples on ice (never at room temperature).

-

Aliquot 100 µL of acidified plasma into a 2 mL polypropylene tube.

-

Add 10 µL Internal Standard (IS) working solution.

-

Add 100 µL Ammonium Acetate buffer (pH 4.0) to buffer the extraction.

-

Add 1.5 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

-

Note: MTBE typically provides a cleaner extract for lipophilic amines like Tiagabine derivatives.

-

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer the organic (upper) layer to a clean glass tube.

-

Evaporate to dryness under

stream at 35°C. -

Reconstitute in 100 µL Mobile Phase (30:70 ACN:Water + 0.1% Formic Acid).

D. LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[4]

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 10% B (Re-equilibration)

-

Mass Spectrometry Parameters (ESI Positive Mode):

-

Tiagabine Ethyl Ester (Predicted):

-

Precursor Ion:

-

Product Ion 1 (Quantifier):

(Bis-thiophene fragment). -

Product Ion 2 (Qualifier):

(Piperidine fragment).

-

-

Source Temp: 500°C.

-

Capillary Voltage: 3.5 kV.

Workflow Visualization

The following diagram illustrates the critical decision pathways for stabilizing the labile ester during method development.

Caption: Decision matrix for stabilizing labile Tiagabine Ethyl Ester in plasma samples to prevent ex vivo hydrolysis.

Validation Criteria (Regulatory Compliance)

Adhere to FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 .

| Parameter | Acceptance Criteria | Specific Consideration for Esters |

| Accuracy & Precision | ±15% (±20% at LLOQ) | Must be demonstrated using stabilized QC samples. |

| Benchtop Stability | <15% deviation after X hours | Critical: Establish the exact time window samples can remain at RT during processing. |

| Freeze-Thaw Stability | <15% deviation after 3 cycles | Ensure pH remains stable during freezing; esters can hydrolyze during the phase transition. |

| Conversion Assessment | % Conversion of Ester | Spike high conc. of Ester and measure the Acid (Parent) appearance in blank plasma. |

Self-Validating Step: Include a "Conversion Control" group during validation. Spike the Ethyl Ester into plasma without stabilizer and measure the appearance of Tiagabine (Parent). If Tiagabine appears, your baseline stability is compromised, confirming the need for the acidification protocol.

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[8][9][10] Retrieved from [Link]

-

Hubert-Roux, M., et al. (2012).[5] Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry. Rapid Communications in Mass Spectrometry.[5] Retrieved from [Link]

-

European Bioanalysis Forum (EBF). (2012).[11] Stabilisation of Clinical Samples: Best Practices for Esters. Retrieved from [Link]

Sources

- 1. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Determination of tigecycline in human plasma by LC-MS/MS and its application to population pharmacokinetics study in Chinese patients with hospital-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. hhs.gov [hhs.gov]

- 9. labs.iqvia.com [labs.iqvia.com]

- 10. nebiolab.com [nebiolab.com]

- 11. e-b-f.eu [e-b-f.eu]

Troubleshooting & Optimization

"optimizing HPLC parameters for Tiagabine ethyl ester separation"

[1]

Status: Active Lead Scientist: Senior Application Specialist, Chromatography Division Last Updated: February 11, 2026[1]

Introduction: The Separation Challenge

Welcome to the Technical Support Center. This guide addresses the specific chromatographic challenges associated with separating Tiagabine (TGB) from its key synthesis precursor and impurity, Tiagabine Ethyl Ester (TGB-EE) .[2][1]

The Core Chemical Conflict:

-

Tiagabine is zwitterionic.[2] It contains a carboxylic acid (nipecotic acid moiety, pKa ~3.3–4.[2][1]1) and a tertiary amine (pKa ~9.3–9.4).[2] Its net charge changes dynamically with pH.[2]

-

Tiagabine Ethyl Ester is a weak base.[2] The carboxylic acid is esterified (blocked), leaving only the tertiary amine.[2] It remains positively charged or neutral but never anionic.[2] It is significantly more lipophilic (LogP > 5.[2]0) than the parent drug.[2]

This difference in ionization and hydrophobicity is the primary lever for optimization.[2]

Module 1: Critical Parameter Optimization

The pH Effect (The "Selectivity Switch")[2]

-

Low pH (2.0 – 3.0):

-

Mid pH (5.5 – 6.5):

-

State: Tiagabine is Zwitterionic (Net charge ≈ 0).[2] TGB-EE is Cationic (+1).[2][1]

-

Result: This is the "Sweet Spot." The neutral zwitterion (Tiagabine) interacts differently with the stationary phase compared to the charged ester.[2]

-

Caution: At this pH, silica stability in older columns is poor.[2][1] Use hybrid particle columns (e.g., Waters XSelect CSH or Agilent Zorbax Extend).[2]

-

Mobile Phase & Gradient

-

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol.[2] ACN provides sharper peaks for tertiary amines and lower backpressure, allowing for the higher flow rates needed to elute the sticky Ethyl Ester.[2]

-

Buffer Additives: For low pH, use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to suppress silanol activity.[2] For mid-pH, use Ammonium Acetate (10-20 mM) .[2][1]

Module 2: Standardized Experimental Protocol

This protocol is designed to be a self-validating system.[2][1] If the resolution (Rs) between TGB and TGB-EE is < 2.0, the system fails suitability.[2][1]

Instrument Parameters

| Parameter | Setting | Rationale |

| Column | C18 Hybrid (e.g., XSelect CSH C18), 150 x 4.6 mm, 3.5 µm | Hybrid particles resist high pH; CSH technology improves amine peak shape.[2][1] |

| Mobile Phase A | 10 mM Ammonium Acetate, pH 6.0 (adjusted w/ Acetic Acid) | Operates near the zwitterionic point of Tiagabine.[2] |

| Mobile Phase B | Acetonitrile (100%) | Strong eluent to remove the lipophilic ester.[2] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID.[2] |

| Column Temp | 35°C | Improves mass transfer, reducing tailing.[2] |

| Detection | UV @ 260 nm | Targets the thiophene ring absorption max.[2] |

| Injection Vol | 10 µL | Prevent mass overload. |

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 85 | 15 | Initial hold for Tiagabine retention.[2][1] |

| 2.0 | 85 | 15 | Isocratic hold.[2] |

| 12.0 | 20 | 80 | Ramp to elute TGB-Ethyl Ester. |

| 15.0 | 20 | 80 | Wash step (Critical for Ester removal).[2][1] |

| 15.1 | 85 | 15 | Return to initial.[2] |

| 20.0 | 85 | 15 | Re-equilibration.[2] |

Module 3: Troubleshooting & FAQs

Q1: Why is my Tiagabine peak tailing (Asymmetry > 1.5)?

Diagnosis: This is classic "secondary interaction." The positively charged tertiary amine in Tiagabine is interacting with residual silanols on the silica support.[2] Solution:

-

Switch Column: Move to a "Charged Surface Hybrid" (CSH) or "End-capped" column designed for bases.[2][1]

-

Modifier: Add 0.1% Triethylamine (TEA) to the buffer if working at neutral pH (competes for silanol sites).[2]

-

Temperature: Increase column temperature to 40°C or 45°C to speed up desorption kinetics.

Q2: I see a "Ghost Peak" in my blank run. What is it?

Diagnosis: This is likely Tiagabine Ethyl Ester carrying over from a previous injection.[2] Because the ester is highly lipophilic (LogP > 5), it may not elute during a standard isocratic run or a short gradient.[2] Solution:

-

Extend the high-organic wash step (80-90% B) in your gradient to at least 5 column volumes.[2][1]

-

Run a "Sawtooth" wash gradient (5% -> 95% B rapidly) between sample sets.[2][1]

Q3: My retention times are drifting. Why?

Diagnosis: You are likely operating at a pH too close to the pKa of the nipecotic acid moiety (~3.8 - 4.1).[2][1] Small changes in buffer pH here cause massive shifts in the ionization ratio of the carboxylic acid.[2] Solution:

Module 4: Visualization (Logic & Workflows)

Figure 1: Method Development Logic Tree

Caption: Decision matrix for selecting pH based on Tiagabine's zwitterionic nature vs. the Ester's cationic nature.

Figure 2: Troubleshooting "Ghost Peaks" (Carryover)

Caption: Workflow to identify and eliminate late-eluting Ethyl Ester carryover.

References

-

Tiagabine Hydrochloride Monograph . PubChem. National Center for Biotechnology Information.[2] Available at: [Link][2][1]

-

Simultaneous Quantification of Tiagabine and its Related Substance by a Stability Indicating RP-HPLC Method . ResearchGate.[2][3] Available at: [Link]

-

Identification of Tiagabine Degradation Products Using LC-MS . PubMed.[2] Available at: [Link]

Technical Support Center: Tiagabine Ethyl Ester Purification

Topic: Challenges in the Purification of Tiagabine Ethyl Ester

Doc ID: TGB-PUR-004 | Version: 2.1 | Status: Approved for R&D Use

Executive Summary

Tiagabine ethyl ester (often referred to as the "Formula 3" intermediate) is the critical penultimate precursor to Tiagabine Hydrochloride.[1] A major technical bottleneck in its synthesis is its physical state: the free base ester is typically a viscous, unstable oil that resists crystallization, making impurity rejection difficult without chromatography.[1]

This guide addresses the three primary failure modes in its purification:

-

Hydrolytic Instability: Unintentional conversion to the acid (Tiagabine free base) during workup.[1]

-

Phase Isolation: The difficulty of crystallizing the oily free base.[1]

-

Stereochemical Integrity: Controlling the R/S ratio and E/Z isomerism at the alkene bridge.

Module 1: The "Oily Trap" & Phase Management

The Core Problem

Researchers often attempt to crystallize Tiagabine ethyl ester directly from the reaction mixture (N-alkylation of ethyl nipecotate).[1] This is a common error. The free base ester has a low melting point and high lipophilicity, resulting in "oiling out" rather than crystallizing.[1] This traps impurities (unreacted dithienyl halides) in the gum.[1]

The Solution: Salt Sedimentation Strategy

Instead of isolating the free base, the industry-standard approach involves an in situ conversion to a salt form (specifically the Hydrochloride or Tartrate) to facilitate purification via crystallization.[1]

Protocol: Conversion to Crystalline HCl Salt

Based on Patent CN103554093B and US5010090 methodologies.

-

Extraction: Perform the N-alkylation reaction. Quench and extract the organic layer (typically Toluene or DCM).[1] Wash with water.[1][2]

-

Drying: Dry the organic phase thoroughly with

.[1] Critical: Residual water will initiate hydrolysis in the next step.[1] -

Salt Formation:

-

Crystallization:

-

Cool slowly to 0–5°C.

-

The Tiagabine Ethyl Ester HCl salt will precipitate as a white/off-white solid.

-

Filtration: Filter and wash with cold ethanol.

-

Technical Insight: This salt formation purges non-basic impurities (like the dithienyl alkylating agent) which remain in the mother liquor.[1]

Module 2: Impurity Control (Hydrolysis & Isomers)

Hydrolysis (The "Hidden" Yield Loss)

The ethyl ester linkage is labile.[1] If the workup pH exceeds 10 for prolonged periods, or if the acidic salt formation step contains excess water at high heat, the ester hydrolyzes to Tiagabine Free Acid .

-

Symptom: HPLC shows a peak at RRT ~0.7-0.8 (Acid) relative to the Ester.[1]

-

Prevention: Maintain temperature <25°C during alkaline extractions. Perform acid salt formation in anhydrous or low-water alcohols.[1]

Stereochemical Inversion (R vs S)

Tiagabine requires the (R)-configuration.[1] The chiral center at the piperidine ring is sensitive to racemization under reflux in strong acids or bases.[1]

-

Limit: The (S)-enantiomer is a difficult-to-remove impurity.[1]

-

Control: Avoid refluxing the HCl salt in ethanol for >2 hours. If chiral purity drops, recrystallize using L-Tartaric acid in acetone/methanol, which is specific for upgrading the (R)-isomer.[1]

Module 3: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

Caption: Decision tree for selecting the Salt Sedimentation (HCl) vs. Chiral Resolution (Tartrate) pathways based on impurity profile.

Troubleshooting & FAQs

Q1: My product remains a sticky gum after adding HCl/Ethanol. Why?

Diagnosis: This usually indicates residual solvents (Toluene/DCM) or excess water.[1] Corrective Action:

-

Evaporate the gum to dryness under high vacuum to remove non-polar solvents.[1]

-

Redissolve in a minimum amount of hot ethanol (60°C) .

-

Add a seed crystal of Tiagabine Ethyl Ester HCl if available.[1]

-

Add an anti-solvent like Diethyl Ether or MTBE dropwise until turbidity appears, then cool.[1]

Q2: I see a "split peak" in the HPLC chromatogram for the ester.

Diagnosis: This is likely E/Z Isomerism at the alkene bridge, not a contamination. Verification:

-

Run NMR.[1][3] If the peaks coalesce at higher temperatures, they are rotamers or E/Z isomers.[1]

-

Note: The drug substance (Tiagabine) is typically the E-isomer, but the intermediate often exists as a mixture.[1] Isomerization to the thermodynamic product usually occurs during the final hydrolysis step.[1]